molecular formula C11H11ClO B033962 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride CAS No. 110808-69-0

5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride

Cat. No.: B033962
CAS No.: 110808-69-0
M. Wt: 194.66 g/mol
InChI Key: WXIAUXKXOZCTGZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride is an organic compound with the molecular formula C11H11ClO and a molecular weight of 194.66 g/mol . It is a derivative of naphthalene, specifically a carbonyl chloride derivative, and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride typically involves the chlorination of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents under reflux conditions . The reaction proceeds as follows:

C11H12O2+SOCl2C11H11ClO+SO2+HCl\text{C11H12O2} + \text{SOCl2} \rightarrow \text{C11H11ClO} + \text{SO2} + \text{HCl} C11H12O2+SOCl2→C11H11ClO+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid and hydrochloric acid.

Common Reagents and Conditions

    Amines: Reacts with primary or secondary amines to form amides under mild conditions.

    Alcohols: Reacts with alcohols in the presence of a base to form esters.

    Water: Hydrolyzes in aqueous conditions to form the corresponding carboxylic acid.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Carboxylic Acid: Formed from hydrolysis.

Scientific Research Applications

5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Used in the modification of biomolecules for studying biological processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid: The precursor to 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride.

    1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid: Another naphthalene derivative with similar reactivity.

Uniqueness

This compound is unique due to its specific reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through substitution reactions highlights its versatility in chemical research and industrial applications.

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIAUXKXOZCTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372971
Record name 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110808-69-0
Record name 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (J. W, Burnham, W. P. Duncan, E. J. Eisenbaum, G. W. Keen, M. C. Hamming, Org. Prep. Proc. Int. 285-290 (1973))(0.205 g, 1.16 mmol) in thionyl chloride (3.26 g, 27.42 minol) was heated at 80 ° C. for 3 h under a stream of nitrogen. Excess thionyl chloride was removed in vacuo, and the residue concentrated a second time from toluene to afford 5,6,7,8 tetrahydo-1-naphthalenecarbonyl chloride as a brown oil. The residue was dissolved in dry CH2Cl2 and used without further purification.
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One

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